N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a compound that features a piperidine ring, a benzamide group, and a 4-methylphenyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves the coupling of a piperidine derivative with a benzamide derivative. One common method involves the reaction of 4-methylphenylacetic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Medicine: Explored for its analgesic, anti-inflammatory, and antipsychotic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive alkaloid with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Uniqueness
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific combination of a piperidine ring, benzamide group, and 4-methylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H26N2O/c1-17-10-12-18(13-11-17)20(23-14-6-3-7-15-23)16-22-21(24)19-8-4-2-5-9-19/h2,4-5,8-13,20H,3,6-7,14-16H2,1H3,(H,22,24) |
InChI Key |
JQMBMAIUENZUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.